molecular formula C10H24O2Si B8367913 Tert-butyldimethylsilyloxybutan-2-ol

Tert-butyldimethylsilyloxybutan-2-ol

Cat. No.: B8367913
M. Wt: 204.38 g/mol
InChI Key: KVNIKZRSBOVDHP-UHFFFAOYSA-N
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Description

4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-ol (TBS-protected alcohol) is a silyl ether derivative synthesized via reaction of 3-methylbutane-1,3-diol with tert-butyldimethylsilyl triflate (TBSOTf) in the presence of imidazole and N,N-dimethylformamide (DMF). The reaction proceeds at room temperature with a high yield of 91%, producing a pale yellow oil. Characterization by NMR and HRMS confirms the structure:

  • 1H NMR: Distinct signals include a singlet for the tert-butyl group (δ 0.90 ppm, 9H), two methyl groups on silicon (δ 0.09 ppm, 6H), and a hydroxyl proton (δ 3.83 ppm, 1H) .
  • 13C NMR: Key peaks at 71.0 ppm (OCH2), 43.0 ppm (C(CH3)2), and -5.5 ppm (Si(CH3)2) .

The compound serves as a precursor in photochemical studies. It undergoes further reactions to form oxalate esters (e.g., 28p) and cesium salts (e.g., 3p), which are utilized in light-induced applications due to their stability and reactivity .

Properties

Molecular Formula

C10H24O2Si

Molecular Weight

204.38 g/mol

IUPAC Name

1-[tert-butyl(dimethyl)silyl]oxybutan-2-ol

InChI

InChI=1S/C10H24O2Si/c1-7-9(11)8-12-13(5,6)10(2,3)4/h9,11H,7-8H2,1-6H3

InChI Key

KVNIKZRSBOVDHP-UHFFFAOYSA-N

Canonical SMILES

CCC(CO[Si](C)(C)C(C)(C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound is compared to 4-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol (TBDPS-protected alcohol, CAS: 439693-30-8), a structurally related silyl ether. Key differences are summarized below:

Parameter 4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-ol 4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol
Molecular Formula C11H26O2Si C22H32O2Si
Molecular Weight (g/mol) 218.4 356.6
Silyl Group tert-Butyldimethylsilyl (TBS) tert-Butyldiphenylsilyl (TBDPS)
Hydroxyl Position C2 (secondary alcohol) C1 (primary alcohol)
Key Substituents 2-methyl group on butanol backbone 2,2-dimethyl groups on butanol backbone
Solubility Soluble in organic solvents (DCM, THF) Likely lower polarity due to diphenyl groups; stable in RT storage
Stability Cleaved by fluoride ions; moderate acid/base resistance Higher acid resistance due to bulky TBDPS group
Applications Photochemical synthesis (e.g., cesium photoinitiators) Research intermediate; protective group for alcohols

Key Findings

Silyl Group Impact :

  • The TBS group (dimethyl) offers moderate steric protection and is cleaved under mild acidic or fluoride conditions, making it suitable for stepwise synthetic strategies .
  • The TBDPS group (diphenyl) provides enhanced stability against acids and nucleophiles due to its bulkier structure, ideal for multi-step syntheses requiring prolonged protection .

Hydroxyl Position and Reactivity :

  • The C2 hydroxyl in the TBS derivative facilitates intramolecular hydrogen bonding, influencing its reactivity in esterification (e.g., oxalate formation, 71% yield) .
  • The C1 hydroxyl in the TBDPS compound may exhibit higher accessibility for reactions, though its 2,2-dimethyl substituents reduce conformational flexibility .

Synthetic Efficiency: The TBS derivative is synthesized in 91% yield under mild conditions, highlighting efficient silylation . No yield data is provided for the TBDPS compound, but its commercial availability suggests standardized production protocols .

Research Findings and Data

Spectroscopic Differentiation

  • TBS Compound : Absence of aromatic protons in NMR; silicon-methyl groups resonate below δ 0.2 ppm .
  • TBDPS Compound : Expected aromatic proton signals (δ 7.0–7.5 ppm) from diphenyl groups, absent in the TBS analogue .

Stability Under Deprotection Conditions

Condition TBS Ether TBDPS Ether
Acidic Hydrolysis Moderate resistance High resistance
Fluoride Treatment Rapid cleavage (e.g., TBAF) Slower cleavage

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